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Compound of Interest

Compound Name: Ferric gluconate

Cat. No.: B1195761

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of ferric gluconate with
other intravenous (IV) iron preparations in animal models. The information is intended to assist
researchers and drug development professionals in evaluating the preclinical safety of these
essential therapies for iron-deficiency anemia.

Comparative Safety Data of Intravenous Iron
Preparations

The following tables summarize key quantitative data from preclinical safety studies of various
IV iron preparations.

Table 1: Acute Toxicity (LD50) of Intravenous Iron Preparations in Animal Models
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Route of LD50 (mg
Administration

Iron Preparation Animal Model

elemental iron/kg)

Sodium Ferric

Mouse Intravenous 125[1]
Gluconate Complex
Rat Intravenous 78.8[1]
Rabbit Intravenous 62.5[1]
Dog Intravenous 250[1]
) Mild impairment in
Rat (Chronic ] )
Iron Sucrose Intraperitoneal renal function at 10
Exposure)
mg/kg[2]
Data not consistently
reported in terms of a
Iron Dextran - - single LD50 value;
toxicity is noted to be
dose-dependent.
Ferric
Mouse Intravenous ~2000
Carboxymaltose
Rat Intravenous >1000
Ferumoxytol Rat Intravenous >450
Dog Intravenous >450([3]

Table 2: Comparative Organ Toxicity and Histopathological Findings in Animal Models
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Iron Preparation

Animal Model

Key Organ(s)
Affected

Histopathological
and Other Findings

Sodium Ferric

Gluconate Complex

Rat

Heart, Liver, Spleen,
Kidney, Small
Intestine, Bone

Marrow

Iron deposits
observed in various
organs. At high doses,
local reactions
including
hemorrhages,
thrombosis, and
necrosis at the
injection site were
seen. No other
treatment-related
pathological changes
were noted in one

study.

Iron Sucrose

Rat

Kidney

Increased
accumulation of PAS-
positive material in
glomeruli and collagen

in the peritubular area.

[2]

Iron Dextran

Rat

Liver, Spleen, Lungs

Dose-dependent
increases in iron
deposition. One study
noted no significant
histological changes

at the doses tested.

Ferric

Carboxymaltose

Rat

Liver, Heart, Kidney

In a comparative
study, a ferric
carboxymaltose
similar (FCMS)
showed increased iron
deposition outside

physiological storage
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compartments,
increased oxidative
stress markers, and
inflammation
compared to the

originator FCM.

Showed a less
favorable safety
profile than iron
sucrose in one study,
Iron Isomaltoside Rat Liver, Kidney, Heart with impaired liver and
renal function, greater
oxidative stress, and
more extensive iron

deposition.

High serum iron
levels, increased liver
and spleen weights,

) and accumulation of

Ferumoxytol Rat, Dog Liver, Spleen ) N )

iron-positive pigment
in Kupffer cells in
multiple organs at

high doses.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of IV iron
preparation safety.

Acute Intravenous Toxicity Study in Rats (Adapted from
OECD Guideline 420)

Objective: To determine the median lethal dose (LD50) of an intravenous iron preparation.

Animal Model:
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e Species: Sprague-Dawley rats
e Age: 8-12 weeks
o Sex: Both male and female (tested in separate groups)

e Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled
temperature and humidity, and ad libitum access to standard chow and water. Acclimatized
for at least 5 days before the study.

Methodology:

o Dose Preparation: The test article (e.g., sodium ferric gluconate complex) is diluted in a
suitable vehicle (e.g., 0.9% sterile saline) to the desired concentrations.

o Dose Administration: A single dose of the test article is administered intravenously via the
lateral tail vein. The volume of injection is typically 1-2 mL/kg.

o Dose Groups: At least four dose groups are used, with doses selected to span the expected
LD50. A control group receives the vehicle only. Each group consists of a minimum of 5
animals per sex.

o Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,
changes in activity, respiration, convulsions, staggering), and body weight changes for at
least 14 days post-administration.[4]

e Necropsy: All animals (including those that die during the study) undergo a gross necropsy at
the end of the observation period.

o Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit
analysis).

Sub-chronic Intravenous Toxicity Study in Rats (General
Protocol)

Objective: To evaluate the potential toxicity of an intravenous iron preparation after repeated
administration over a 28-day period.
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Animal Model:

Species: Wistar rats

Age: 6-8 weeks

Sex: Both male and female

Housing: As described for the acute toxicity study.
Methodology:
o Dose Preparation: The test article is prepared as described for the acute toxicity study.

o Dose Administration: The test article is administered intravenously at predetermined dose
levels once daily or several times a week for 28 days. A control group receives the vehicle.

o Dose Groups: Typically three dose levels (low, medium, and high) and a control group are
used, with at least 10 animals per sex per group.

« In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and
food consumption are recorded weekly.

 Clinical Pathology: Blood and urine samples are collected at termination for hematology,
clinical chemistry, and urinalysis.

o Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A
full gross necropsy is performed, and organ weights are recorded. A comprehensive set of
tissues from all animals in the control and high-dose groups are preserved, processed, and
examined microscopically by a veterinary pathologist. Tissues from the low- and mid-dose
groups may also be examined if treatment-related changes are observed in the high-dose

group.

Signaling Pathways and Mechanisms of Toxicity

Understanding the cellular and molecular mechanisms of iron metabolism and toxicity is crucial
for interpreting safety data.
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Iron Metabolism: The Hepcidin-Ferroportin Axis

The regulation of systemic iron homeostasis is primarily controlled by the interaction of the
peptide hormone hepcidin and the iron exporter protein ferroportin.[5][6]
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N

Data Analysis and Comparison of Safety Profiles
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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